N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine
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Overview
Description
N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine is a complex organosulfur compound It features a unique structure that includes an ethoxymethyl group, a sulfanylidene group, and a phosphaniumyl group, all attached to an L-valine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine typically involves the condensation of ethoxymethyl sulfanyl compounds with L-valine derivatives. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfenamides, sulfinamides, and sulfonamides . This method is advantageous because it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic process and reducing waste generation .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using readily available low-cost commodity chemicals such as thiols and amines. The process is designed to be efficient, environmentally friendly, and economically viable .
Chemical Reactions Analysis
Types of Reactions
N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction reactions can convert sulfinyl and sulfonyl groups back to sulfanyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and sulfuryl chloride (SOCl₂), and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve mild temperatures and solvents like methanol or acetonitrile .
Major Products
The major products formed from these reactions include sulfinamides, sulfonamides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for drug development.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine exerts its effects involves the interaction of its sulfanyl and phosphaniumyl groups with molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Sulfenamides: These compounds share the sulfur-nitrogen bond and are used in similar applications.
Sulfinamides: These compounds have a similar structure but differ in the oxidation state of the sulfur atom.
Sulfonamides: These compounds are more oxidized forms and are widely used in pharmaceuticals.
Uniqueness
N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine is unique due to its combination of an ethoxymethyl group, a sulfanylidene group, and a phosphaniumyl group attached to an L-valine backbone. This unique structure imparts distinct chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
33997-61-4 |
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Molecular Formula |
C10H19NO4PS2+ |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
[2-[[(1S)-1-carboxy-2-methylpropyl]amino]-2-oxoethyl]sulfanyl-(ethoxymethyl)-sulfanylidenephosphanium |
InChI |
InChI=1S/C10H18NO4PS2/c1-4-15-6-16(17)18-5-8(12)11-9(7(2)3)10(13)14/h7,9H,4-6H2,1-3H3,(H-,11,12,13,14)/p+1/t9-/m0/s1 |
InChI Key |
AYLPSMHMHWEKCZ-VIFPVBQESA-O |
Isomeric SMILES |
CCOC[P+](=S)SCC(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCOC[P+](=S)SCC(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
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